1,3-Benzenediol, 5-(5-bromopentyl)-
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Overview
Description
1,3-Benzenediol, 5-(5-bromopentyl)- is an organic compound with the molecular formula C11H15BrO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 5-(5-bromopentyl)- typically involves the bromination of 1,3-benzenediol followed by the introduction of a pentyl group. One common method is the reaction of 1,3-benzenediol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(5-bromopentyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups on the benzene ring can be oxidized to quinones under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
1,3-Benzenediol, 5-(5-bromopentyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-benzenediol, 5-(5-bromopentyl)- involves its interaction with specific molecular targets. The bromopentyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the biological activity of these molecules, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol (Resorcinol): A simpler analog without the bromopentyl group, used in various industrial and pharmaceutical applications.
1,3-Benzenediol, 5-pentyl-: Similar to 1,3-benzenediol, 5-(5-bromopentyl)- but without the bromine atom, used in the synthesis of cannabinoids.
Uniqueness
1,3-Benzenediol, 5-(5-bromopentyl)- is unique due to the presence of the bromopentyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
58545-34-9 |
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Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-(5-bromopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c12-5-3-1-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,1-5H2 |
InChI Key |
GMTNLSIDZHTTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCCCCBr |
Origin of Product |
United States |
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